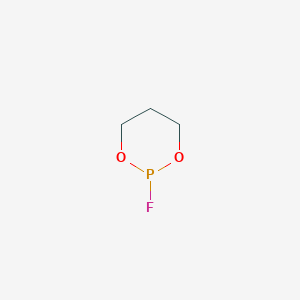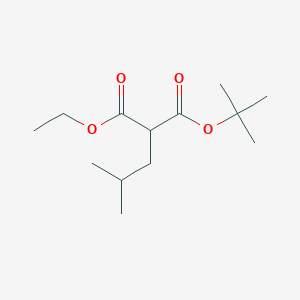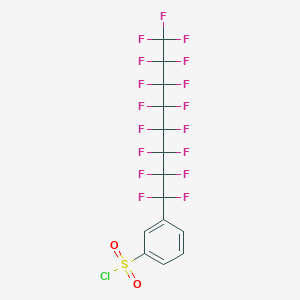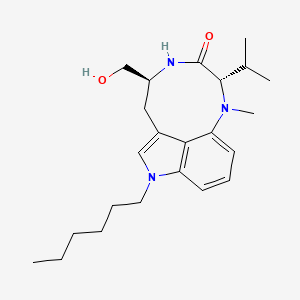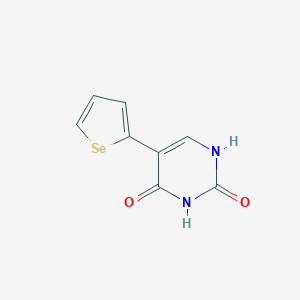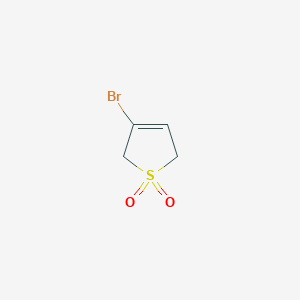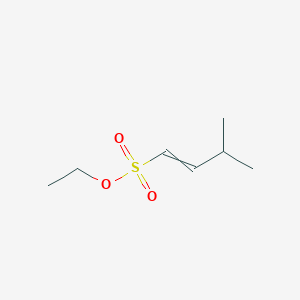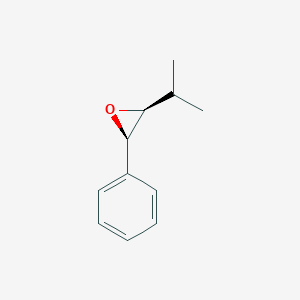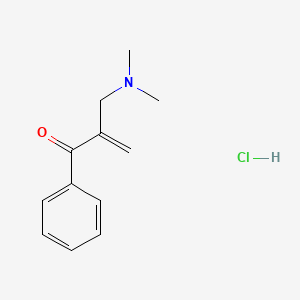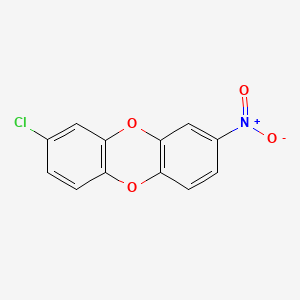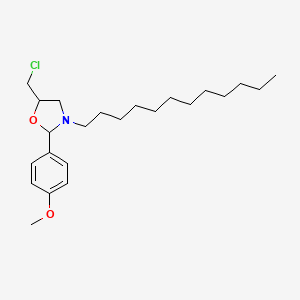
5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a chloromethyl group, a dodecyl chain, and a methoxyphenyl group attached to the oxazolidine ring. Oxazolidines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with dodecylamine to form an imine intermediate. This intermediate is then subjected to cyclization with formaldehyde and hydrochloric acid to yield the desired oxazolidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Various reduced derivatives of the oxazolidine ring
Substitution: Substituted oxazolidines with different functional groups
Scientific Research Applications
5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-dodecyl-2-(4-hydroxyphenyl)-1,3-oxazolidine
- 5-(Chloromethyl)-3-dodecyl-2-(4-ethylphenyl)-1,3-oxazolidine
- 5-(Chloromethyl)-3-dodecyl-2-(4-nitrophenyl)-1,3-oxazolidine
Uniqueness
5-(Chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The dodecyl chain also imparts specific hydrophobic properties, making it suitable for applications in materials science and drug delivery.
Properties
CAS No. |
95240-35-0 |
|---|---|
Molecular Formula |
C23H38ClNO2 |
Molecular Weight |
396.0 g/mol |
IUPAC Name |
5-(chloromethyl)-3-dodecyl-2-(4-methoxyphenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C23H38ClNO2/c1-3-4-5-6-7-8-9-10-11-12-17-25-19-22(18-24)27-23(25)20-13-15-21(26-2)16-14-20/h13-16,22-23H,3-12,17-19H2,1-2H3 |
InChI Key |
QDVLPHHZCQRSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CC(OC1C2=CC=C(C=C2)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


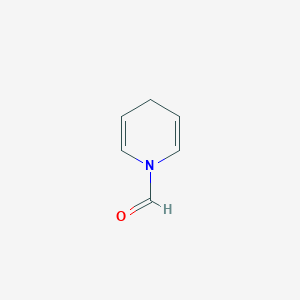

![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)

